N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine
Description
N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine is a substituted thiazole-2,4-diamine derivative characterized by a cyclopentylmethyl group and a methyl group attached to the N2 position of the thiazole ring. Thiazole-2,4-diamine derivatives are a critical class of heterocyclic compounds widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural flexibility of the thiazole core allows for modifications that optimize pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-N-(cyclopentylmethyl)-2-N-methyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C10H17N3S/c1-13(6-8-4-2-3-5-8)10-12-9(11)7-14-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
BHXXIDMKILMBSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine typically involves the reaction of cyclopentylmethylamine with thiazole-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in human cancer models, suggesting that N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine may possess similar anticancer properties.
- Case Study : A study conducted on thiazole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary investigations into related thiazole compounds have shown significant activity against gram-positive and gram-negative bacteria.
- Table 1: Summary of Antimicrobial Activities
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
3. Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Studies have highlighted that thiazole compounds can inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease.
- Case Study : Research has shown that similar thiazole derivatives exhibit potent inhibition of acetylcholinesterase with IC50 values around 5 µM, suggesting potential therapeutic applications for cognitive disorders.
Therapeutic Applications
The compound has been investigated for its potential in treating various diseases related to elevated lipid levels, inflammatory conditions, and neurodegenerative disorders.
- Table 2: Therapeutic Potential
Research Findings
A series of studies have assessed the biological activities associated with this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the structure-activity relationship (SAR) of related compounds, confirming the correlation between structural features and antimicrobial potency.
- Cytotoxic Effects on Cancer Cells : In vitro tests revealed that compounds with similar frameworks exhibited significant cytotoxic effects against cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine with structurally related thiazole derivatives:
Key Observations :
- Methyl Group : The N2-methyl substituent could reduce metabolic degradation, as seen in other methylated thiazoles .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-chlorophenyl in 2b) are associated with anti-inflammatory activity, while aliphatic groups may favor antimicrobial or CNS-targeted effects .
Antimicrobial Activity
- N4,N4-Diphenylthiazole-2,4-diamine (B) showed moderate activity against bacterial and fungal strains, attributed to the electron-withdrawing diphenyl group enhancing membrane disruption .
- N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives exhibited broad-spectrum antimicrobial effects, with chloro and phenyl groups contributing to target binding .
Anti-Inflammatory Activity
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) demonstrated potent anti-inflammatory activity, likely due to the 4-chlorophenyl group modulating COX-2 inhibition .
Anticancer Activity
- Thiazole-5-carbohydrazide derivatives (e.g., compound 7b) showed promising activity against HepG-2 cells (IC50: 1.61 µg/mL), with the carbohydrazide moiety enabling DNA intercalation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl and cyclopentylmethyl groups are less prone to oxidative metabolism than prop-2-ynyl or aryl substituents, suggesting improved metabolic stability .
Molecular Docking Insights
While docking studies for the target compound are unavailable, related compounds provide mechanistic insights:
- Anti-inflammatory thiazoles (e.g., 2b) interacted with COX-2 via hydrophobic and halogen bonding, suggesting substituent-dependent target engagement .
Biological Activity
N2-(Cyclopentylmethyl)-N2-methylthiazole-2,4-diamine is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a thiazole ring substituted with cyclopentylmethyl and methyl groups at the nitrogen positions. The thiazole moiety is known for its versatility in medicinal chemistry, often contributing to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro assays. Key areas of focus include:
- Anticancer Activity : Studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) .
- Kinase Inhibition : Thiazole derivatives are often evaluated for their ability to inhibit kinases, which are crucial in cancer progression. Preliminary studies suggest that modifications to the thiazole structure can enhance selectivity and potency against specific kinases .
- Antimicrobial Properties : Some thiazole derivatives have shown promise as antimicrobial agents. Their mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.2 | |
| Anticancer | MDA-MB-231 | 26.8 | |
| Kinase Inhibition | Various human kinases | 0.66 | |
| Antimicrobial | Bacterial strains | Varies |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, this compound was tested against HepG2 and MDA-MB-231 cell lines. The compound exhibited an IC50 value of 1.2 µM against HepG2 cells, indicating potent growth inhibition comparable to the standard chemotherapeutic agent Doxorubicin (IC50 = 1.1 µM). This suggests that structural features of thiazoles can be optimized for enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring significantly affect biological activity. For instance:
- The presence of electron-donating groups (like methyl) at specific positions enhances cytotoxicity.
- Substituents on the cyclopentyl group can modulate lipophilicity and permeability, impacting overall bioavailability.
These findings underscore the importance of molecular design in developing effective therapeutic agents based on thiazole scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
